molecular formula C16H13N3O3 B13471087 3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione

Cat. No.: B13471087
M. Wt: 295.29 g/mol
InChI Key: VZIAJQBJXVYZHI-UHFFFAOYSA-N
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Description

3-{9-amino-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods help in maintaining consistency and reducing the cost of production .

Chemical Reactions Analysis

Types of Reactions

3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
  • N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

Uniqueness

Compared to similar compounds, 3-{9-amino-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-2-yl}piperidine-2,6-dione stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-(6-amino-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H13N3O3/c17-10-4-5-11-14-8(10)2-1-3-9(14)16(22)19(11)12-6-7-13(20)18-15(12)21/h1-5,12H,6-7,17H2,(H,18,20,21)

InChI Key

VZIAJQBJXVYZHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)N)C=CC=C4C2=O

Origin of Product

United States

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